

In-Depth Technical Guide: 2-(aminomethyl)-N,N-dimethylaniline (CAS 57678-45-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(aminomethyl)-N,N-dimethylaniline

Cat. No.: B1271461

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

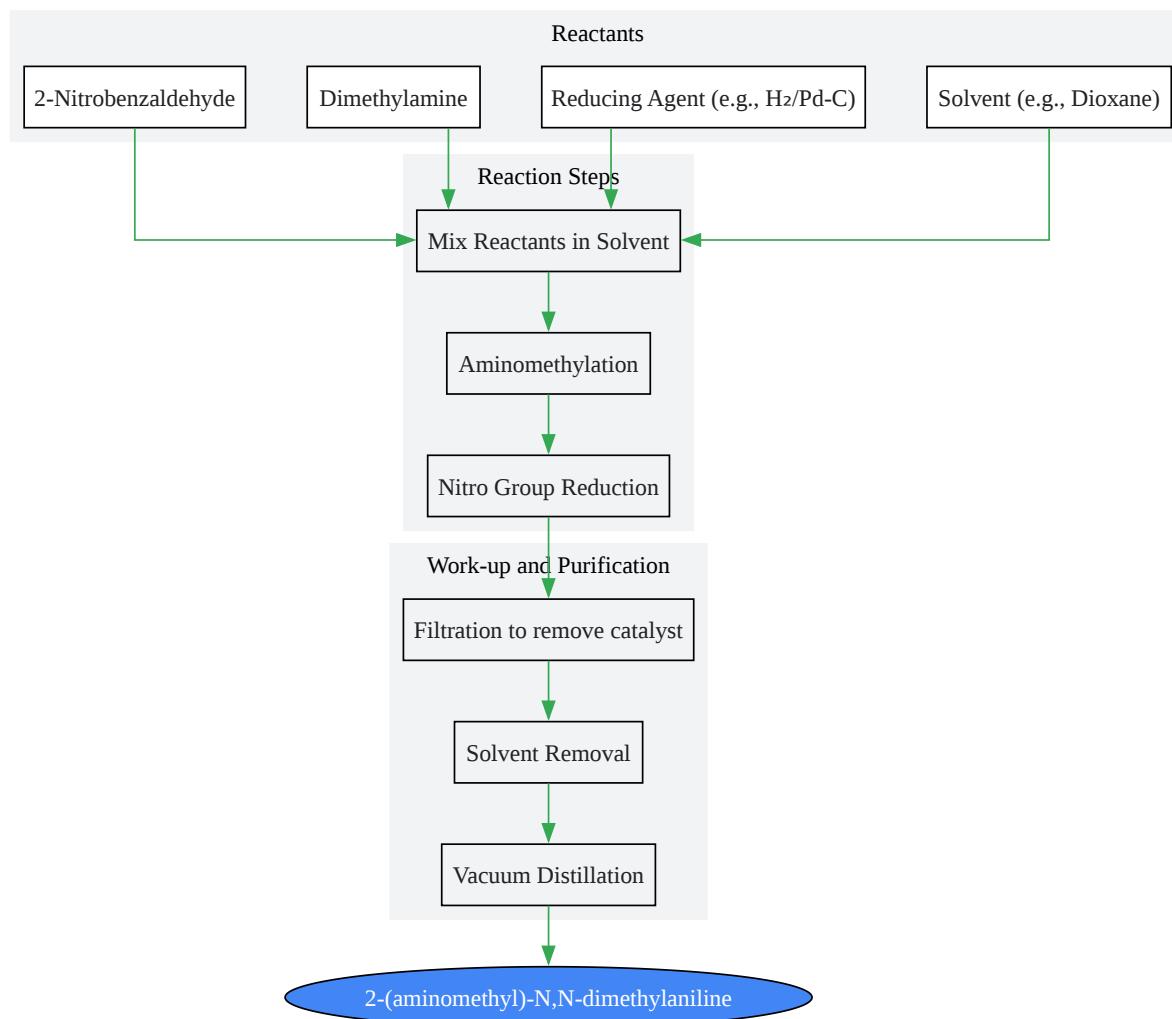
Chemical Name: **2-(aminomethyl)-N,N-dimethylaniline** CAS Number: 57678-45-2 Synonyms: o-(Dimethylaminomethyl)aniline, N,N-Dimethyl-2-aminobenzylamine

This technical guide provides a comprehensive overview of **2-(aminomethyl)-N,N-dimethylaniline**, a substituted aniline derivative with applications in synthetic and coordination chemistry.

Physicochemical Data

A summary of the key quantitative data for **2-(aminomethyl)-N,N-dimethylaniline** is presented in Table 1. This data has been aggregated from various commercial and database sources.

Property	Value	Source
Molecular Formula	C ₉ H ₁₄ N ₂	[Commercial Suppliers]
Molecular Weight	150.22 g/mol	[Commercial Suppliers]
Purity	≥98%	[Commercial Suppliers]
Appearance	Liquid	[Inferred from properties]
Boiling Point	60 °C at 0.05 mmHg	[Commercial Suppliers]
Storage Temperature	2-8°C, Protected from light, Desiccated	[Commercial Suppliers]


Note: Experimental spectroscopic data such as NMR, IR, and Mass Spectrometry are not readily available in public literature. Commercial suppliers like BLDpharm may provide this data upon request with a purchase.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-(aminomethyl)-N,N-dimethylaniline** is not extensively documented in peer-reviewed journals, a plausible and efficient method is through a one-pot reductive amination of 2-nitrobenzaldehyde. This approach avoids the use of hazardous nitrobenzyl bromides which are known skin irritants and tend to form quaternary ammonium salts as byproducts^[1].

Proposed Synthesis Workflow: Reductive Amination

The logical workflow for the synthesis of **2-(aminomethyl)-N,N-dimethylaniline** via reductive amination is depicted below.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **2-(aminomethyl)-N,N-dimethylaniline**.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on the successful synthesis of related dialkylaminomethylanilines and general principles of reductive amination[1][2][3][4].

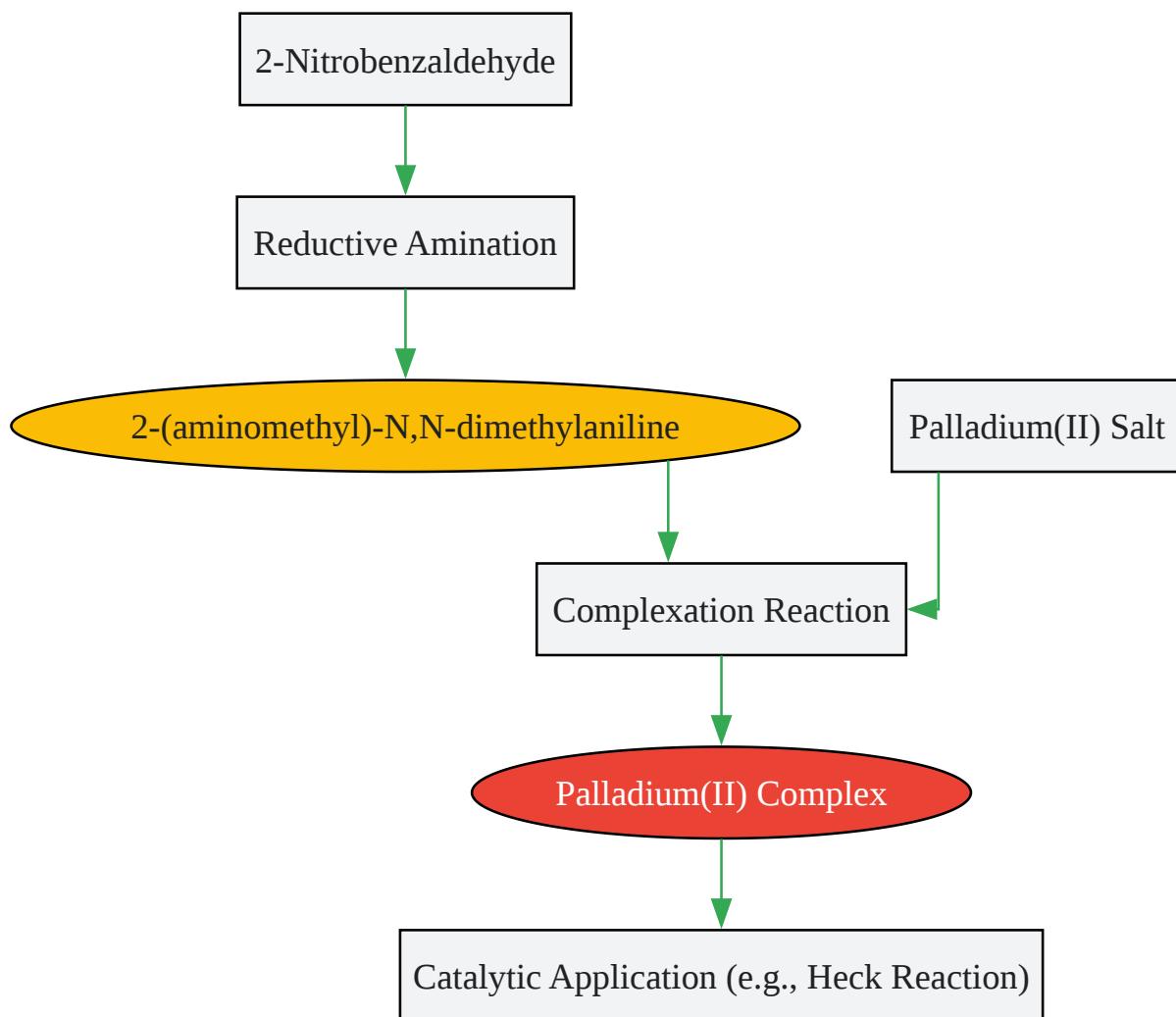
Materials:

- 2-Nitrobenzaldehyde
- Dimethylamine (e.g., 40% solution in water or as a gas)
- Palladium on carbon (Pd/C, 10%)
- Dioxane (anhydrous)
- Hydrogen gas (H₂)
- Inert gas (Nitrogen or Argon)
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

- Reaction Setup: In a high-pressure reaction vessel (autoclave), add 2-nitrobenzaldehyde and a catalytic amount of 10% Pd/C under an inert atmosphere.
- Solvent and Reagent Addition: Add anhydrous dioxane as the solvent, followed by an excess of dimethylamine. The use of a large excess of the secondary amine is crucial to drive the aminomethylation and prevent self-condensation[1].
- Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to a suitable temperature (e.g., 50-80 °C) with vigorous stirring.
- Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

- Work-up:
 - Cool the reaction vessel to room temperature and carefully vent the excess hydrogen.
 - Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
 - Wash the filter cake with a small amount of dioxane.
 - Combine the filtrate and washings and remove the solvent under reduced pressure.
- Purification: Purify the crude product by vacuum distillation to obtain **2-(aminomethyl)-N,N-dimethylaniline** as a liquid.


Applications in Coordination Chemistry and Catalysis

The primary application of **2-(aminomethyl)-N,N-dimethylaniline** appears to be as a bidentate ligand in coordination chemistry, particularly in the formation of palladium complexes used in catalysis. The presence of both a primary or secondary amine and a tertiary amine allows for the formation of stable chelate rings with metal centers.

While specific catalytic applications for complexes of **2-(aminomethyl)-N,N-dimethylaniline** are not extensively detailed in the available literature, related aminomethylphosphine ligands derived from 2-(aminomethyl)aniline have been successfully used in palladium-catalyzed Heck reactions.

Logical Relationship in Ligand Synthesis and Complex Formation

The following diagram illustrates the logical progression from the starting material to its application as a ligand in a catalytic system.

[Click to download full resolution via product page](#)

Caption: From starting material to catalytic application.

Biological Activity and Potential in Drug Development

Currently, there is no specific information in the scientific literature regarding the biological activity or involvement in signaling pathways of **2-(aminomethyl)-N,N-dimethylaniline**. However, research into related aminobenzylamine derivatives has shown potential in various therapeutic areas.

For instance, a series of para-aminobenzylamine derivatives have been identified as potent dual inhibitors of the host proteases TMPRSS2 and HAT, demonstrating significant antiviral activity against SARS-CoV-2 in lung epithelial cells[5]. These findings suggest that the aminobenzylamine scaffold could be a valuable starting point for the development of broad-spectrum antiviral agents.

Furthermore, other studies on aminodiphenylamine and aminobenzothiazole derivatives have reported antimicrobial, antibiofilm, and anticancer activities[6][7]. While these compounds are structurally distinct from **2-(aminomethyl)-N,N-dimethylaniline**, the collective evidence points to the potential of substituted anilines and benzylamines as a source of biologically active molecules.

Future research could involve the screening of **2-(aminomethyl)-N,N-dimethylaniline** and its derivatives in various biological assays to explore their therapeutic potential.

Safety and Handling

Detailed safety information for **2-(aminomethyl)-N,N-dimethylaniline** is not readily available. However, based on the safety data for the related compound N,N-dimethylaniline (CAS 121-69-7), caution should be exercised when handling this chemical. N,N-dimethylaniline is toxic by ingestion, inhalation, and skin absorption and can cause effects on the central nervous system and circulatory system[8]. It is recommended to handle **2-(aminomethyl)-N,N-dimethylaniline** in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

2-(aminomethyl)-N,N-dimethylaniline is a chemical intermediate with a primary application as a ligand in coordination chemistry. While detailed experimental protocols and biological activity data are currently limited in the public domain, its synthesis is achievable through established methods like reductive amination. The broader class of aminobenzylamine derivatives shows promise in drug discovery, suggesting that further investigation into the biological properties of this compound is warranted. Researchers interested in this molecule should consult commercial suppliers for detailed analytical data and exercise caution during handling, following safety guidelines for related aniline compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Identification of p-aminobenzylamine derivatives as dual non-covalent inhibitors of the transmembrane host proteases TMPRSS2 and HAT proteases with anti-viral potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-(aminomethyl)-N,N-dimethylaniline (CAS 57678-45-2)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1271461#2-aminomethyl-n-n-dimethylaniline-cas-number-57678-45-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com